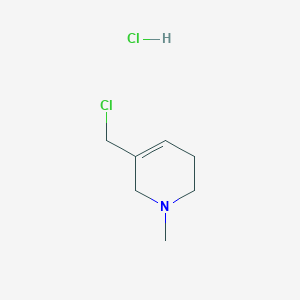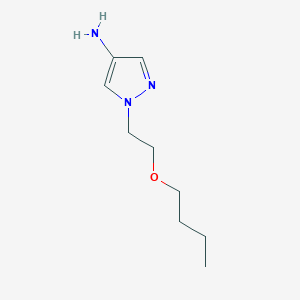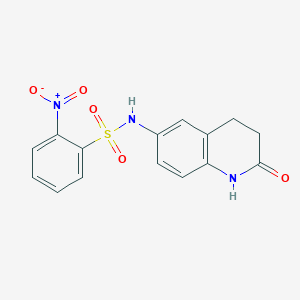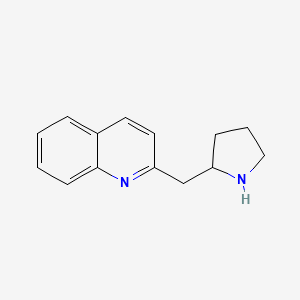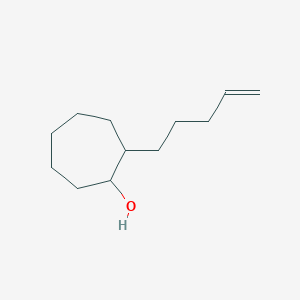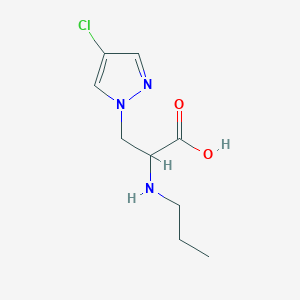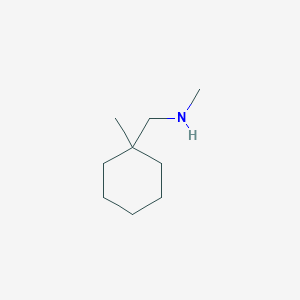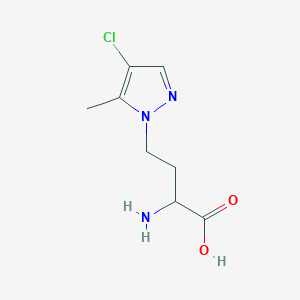![molecular formula C10H13N3 B13623666 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine](/img/structure/B13623666.png)
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine is a heterocyclic compound that belongs to the family of pyrazolopyridines This compound is characterized by the fusion of a pyrazole ring with a pyridine ring, forming a unique bicyclic structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of a β-enaminone with 3-methyl-1H-pyrazol-5-amine under microwave irradiation . This method provides a straightforward and efficient route to the desired compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general principles of heterocyclic compound synthesis can be applied. These methods often involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
化学反応の分析
Types of Reactions
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine has several scientific research applications:
作用機序
The mechanism of action of 2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, making it a potential candidate for therapeutic applications .
類似化合物との比較
2-{Pyrazolo[1,5-a]pyridin-3-yl}propan-2-amine can be compared with other similar compounds, such as:
Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.
Phenylpyrazoles: These compounds contain a pyrazole ring fused to a phenyl group, offering different chemical properties and applications.
Pyrazolo[1,5-a]pyrimidines: These compounds are purine analogues and have applications in medicinal chemistry due to their antimetabolite properties.
特性
分子式 |
C10H13N3 |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
2-pyrazolo[1,5-a]pyridin-3-ylpropan-2-amine |
InChI |
InChI=1S/C10H13N3/c1-10(2,11)8-7-12-13-6-4-3-5-9(8)13/h3-7H,11H2,1-2H3 |
InChIキー |
UHXDXOXYGLMGLR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=C2C=CC=CN2N=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


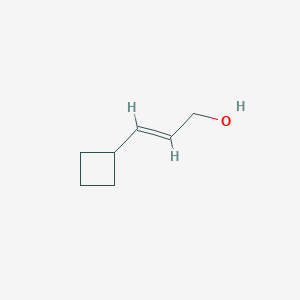
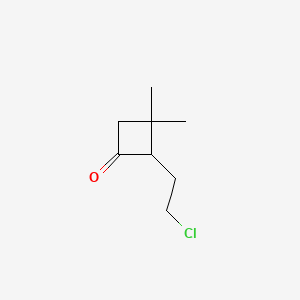
![7H,8H-imidazo[1,5-a]pyrazin-8-one hydrochloride](/img/structure/B13623594.png)
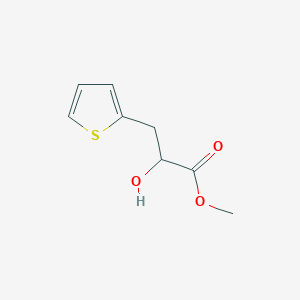
![Methyl 3-[(dimethylamino)methylidene]-4-oxocyclohexane-1-carboxylate](/img/structure/B13623609.png)

